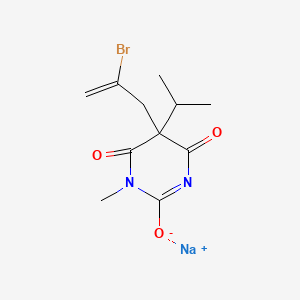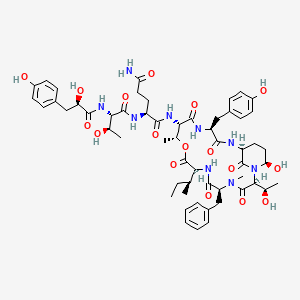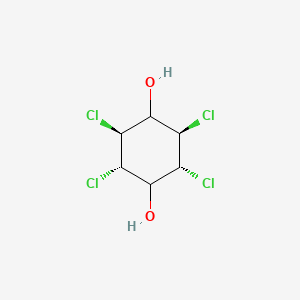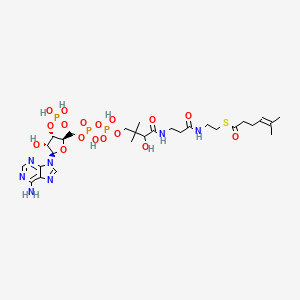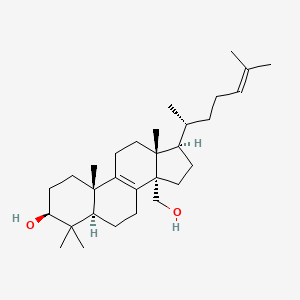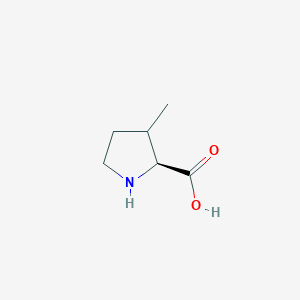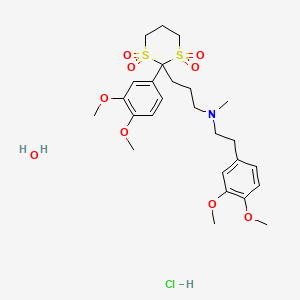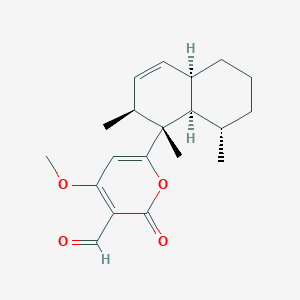
solanapyrone M
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Solanapyrone J is a secondary metabolite produced by certain fungi, including species from the genus Alternaria. It belongs to the class of compounds known as phytotoxins, which are toxic to plants. Solanapyrone J has garnered interest due to its unique chemical structure and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of solanapyrone M typically involves the use of solanapyrone synthase, an enzyme that catalyzes the formation of solanapyrones through a Diels-Alder reaction. The enzyme is purified from the fungus Alternaria solani. The biosynthetic pathway involves the conversion of prosolanapyrone II to this compound under specific conditions .
Industrial Production Methods
The fungus is cultivated in a nutrient-rich medium, and the compound is extracted using solvents such as ethyl acetate .
化学反应分析
Types of Reactions
Solanapyrone J undergoes several types of chemical reactions, including:
Oxidation: Conversion of prosolanapyrone II to solanapyrone M involves an oxidation step.
Cycloaddition: The Diels-Alder reaction is a key step in the biosynthesis of this compound.
Common Reagents and Conditions
Oxidation: Flavin-dependent oxidase is used in the oxidation step.
Cycloaddition: The Diels-Alder reaction is catalyzed by solanapyrone synthase under mild conditions.
Major Products
The major product of these reactions is this compound, which is formed from prosolanapyrone II through a series of enzymatic steps .
科学研究应用
Solanapyrone J has several scientific research applications:
Chemistry: It serves as a model compound for studying Diels-Alder reactions and enzyme catalysis.
Biology: Solanapyrone J is used to study the interactions between phytotoxins and plant cells.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its cytotoxic properties.
Industry: It may have applications in agriculture as a natural herbicide.
作用机制
Solanapyrone J exerts its effects through inhibition of DNA polymerase activities. It selectively inhibits the activities of mammalian DNA polymerase beta and lambda, which are involved in DNA repair processes. The compound binds to the N-terminal domain of DNA polymerase beta, interfering with its ability to bind single-stranded DNA .
相似化合物的比较
Solanapyrone J is part of a family of compounds known as solanapyrones, which include solanapyrone A, solanapyrone B, and solanapyrone C. These compounds share similar structures but differ in their biological activities and specific molecular targets. Solanapyrone J is unique in its specific inhibition of DNA polymerase beta and lambda .
List of Similar Compounds
- Solanapyrone A
- Solanapyrone B
- Solanapyrone C
属性
分子式 |
C20H26O4 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
6-[(1R,2S,4aR,8S,8aR)-1,2,8-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-4-methoxy-2-oxopyran-3-carbaldehyde |
InChI |
InChI=1S/C20H26O4/c1-12-6-5-7-14-9-8-13(2)20(3,18(12)14)17-10-16(23-4)15(11-21)19(22)24-17/h8-14,18H,5-7H2,1-4H3/t12-,13-,14+,18+,20-/m0/s1 |
InChI 键 |
VJWRZMQZHDPEMN-LSVSEMBBSA-N |
手性 SMILES |
C[C@H]1CCC[C@H]2[C@@H]1[C@]([C@H](C=C2)C)(C)C3=CC(=C(C(=O)O3)C=O)OC |
规范 SMILES |
CC1CCCC2C1C(C(C=C2)C)(C)C3=CC(=C(C(=O)O3)C=O)OC |
同义词 |
solanapyrone J |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


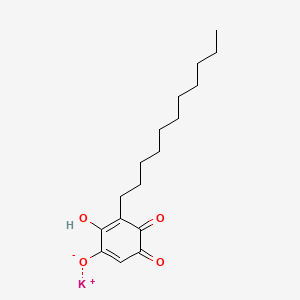

![(2E)-5-Methylhexa-2,4-dienoyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1262015.png)
![1-azocanyl-[(2R,4R)-2-(4-hydroxybutoxy)-4-thiophen-2-yl-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1262017.png)
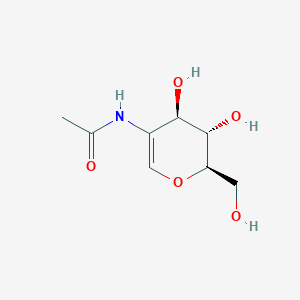
![(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1262021.png)
